4-BROMO-1H-INDOLE-2-BORONIC ACID PINACOL ESTER
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Overview
Description
4-BROMO-1H-INDOLE-2-BORONIC ACID PINACOL ESTER is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a bromine atom at the 4th position and a dioxaborolane group at the 2nd position of the indole ring
Mechanism of Action
In the Suzuki-Miyaura reaction, a boronic ester is coupled with an aryl or vinyl halide in the presence of a base and a palladium catalyst to form a new carbon-carbon bond. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals .
The bromine atom on the indole ring of “4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” makes this compound a good candidate for such reactions, as the bromine can be replaced by another group in the presence of a suitable catalyst .
As for the pharmacokinetics and environmental factors, these would depend on the specific properties of the compound, including its solubility, stability, and reactivity. These properties can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1H-INDOLE-2-BORONIC ACID PINACOL ESTER typically involves the following steps:
Bromination: The indole ring is brominated at the 4th position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Borylation: The brominated indole is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-1H-INDOLE-2-BORONIC ACID PINACOL ESTER undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The boronic ester group can be oxidized to a hydroxyl group using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The bromine atom can be substituted with various nucleophiles, including amines, thiols, and alkoxides, to form corresponding substituted indoles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water), and aryl/vinyl halide.
Oxidation: Hydrogen peroxide or sodium perborate, solvent (e.g., water or methanol).
Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., dimethylformamide), and base (e.g., triethylamine).
Scientific Research Applications
4-BROMO-1H-INDOLE-2-BORONIC ACID PINACOL ESTER has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active molecules, including potential drug candidates for cancer and infectious diseases.
Materials Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a probe in studying biological processes and interactions, particularly in the context of enzyme inhibition and protein-ligand binding studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
- 4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Uniqueness
4-BROMO-1H-INDOLE-2-BORONIC ACID PINACOL ESTER is unique due to the presence of both a bromine atom and a boronic ester group on the indole ring. This combination allows for versatile chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BBrNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-10(16)6-5-7-11(9)17-12/h5-8,17H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQMOXKWQOAHNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BBrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681932 |
Source
|
Record name | 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-97-0 |
Source
|
Record name | 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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